(R)-1-(2,4-Difluorophenyl)ethanamine
Overview
Description
®-1-(2,4-Difluorophenyl)ethanamine is an organic compound characterized by the presence of a difluorophenyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of difluoromethylation reactions, which are crucial for functionalizing fluorine-containing heterocycles . The reaction conditions often involve radical processes, where difluoromethyl radicals are generated and subsequently react with the ethanamine precursor.
Industrial Production Methods
Industrial production of ®-1-(2,4-Difluorophenyl)ethanamine may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific conditions and catalysts used can vary, but the goal is to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,4-Difluorophenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction could produce difluorophenyl alcohols. Substitution reactions can result in a variety of substituted ethanamine derivatives.
Scientific Research Applications
®-1-(2,4-Difluorophenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which ®-1-(2,4-Difluorophenyl)ethanamine exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group can interact with various enzymes and receptors, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: This compound shares the difluorophenyl group but has a pyridine backbone.
Difluoromethylated Heterocycles: These compounds contain difluoromethyl groups attached to various heterocyclic structures.
Uniqueness
®-1-(2,4-Difluorophenyl)ethanamine is unique due to its specific ethanamine backbone combined with the difluorophenyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(1R)-1-(2,4-difluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPKWFKAYDHOQW-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791098-84-5 | |
Record name | (1R)-1-(2,4-difluorophenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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